molecular formula C24H21ClN4O4S B2678530 2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide CAS No. 353782-12-4

2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide

Cat. No. B2678530
CAS RN: 353782-12-4
M. Wt: 496.97
InChI Key: XJSYSXHTWIZCMQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in research literature.

Mechanism Of Action

The mechanism of action of compound X involves the inhibition of specific enzymes and signaling pathways involved in various disease processes. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation, angiogenesis, and cancer cell growth. It has also been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of compound X in lab experiments is its ability to target specific enzymes and signaling pathways involved in various disease processes. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on compound X. These include further investigation into its mechanism of action, as well as its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular disease. Additionally, research could focus on developing more efficient synthesis methods for compound X to improve its availability for scientific research.
In conclusion, compound X is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to target specific enzymes and signaling pathways involved in various disease processes makes it a valuable tool for researchers in the field of drug discovery and development.

Synthesis Methods

The synthesis of compound X involves a multi-step process that includes the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This acid is then reacted with 4-(quinoxalin-2-ylsulfamoyl)aniline in the presence of a coupling agent to form 2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c1-15-13-17(25)7-12-22(15)33-16(2)24(30)27-18-8-10-19(11-9-18)34(31,32)29-23-14-26-20-5-3-4-6-21(20)28-23/h3-14,16H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSYSXHTWIZCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide

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